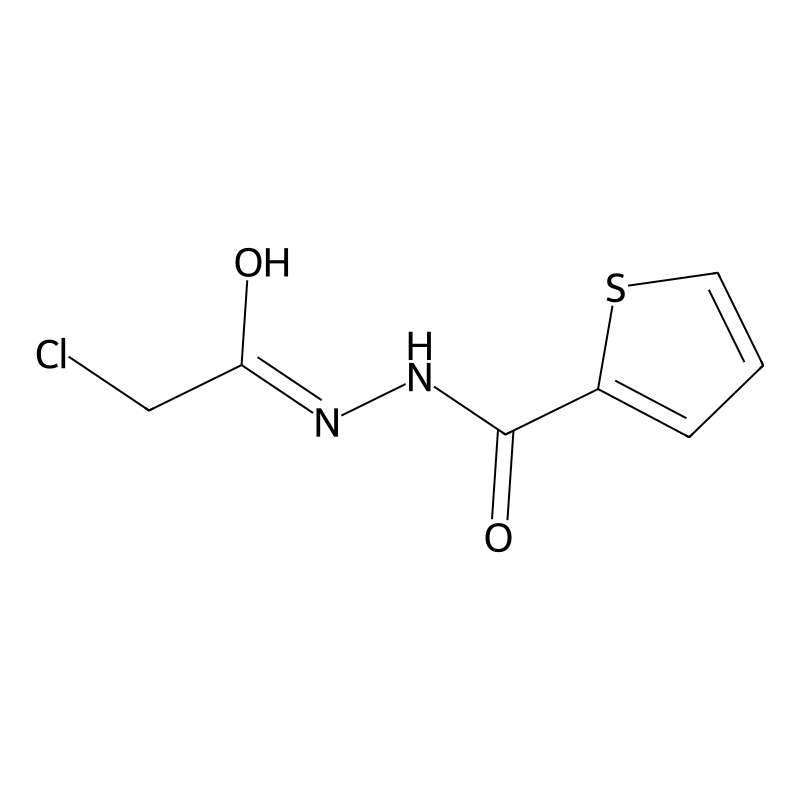

N'-(2-chloroacetyl)thiophene-2-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N'-(2-chloroacetyl)thiophene-2-carbohydrazide is a chemical compound characterized by its unique structure, which includes a thiophene ring and a carbohydrazide functional group. Its molecular formula is C9H8ClN3O, and it has a molecular weight of 213.63 g/mol. The compound is notable for its potential applications in pharmaceuticals and materials science due to its biological activity and reactivity in various

- There is no publicly available information regarding a specific mechanism of action for NCTC.

- No safety information is available on NCTC.

- As with any unknown compound, it is advisable to handle NCTC with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

- Protein Modification: The presence of the chloroacetyl group (CH2COCl) indicates N'-(2-chloroacetyl)thiophene-2-carbohydrazide may function as a protein modifier. Chloroacetyl groups can react with nucleophilic amino acid side chains in proteins, forming covalent bonds. This can be useful for studying protein structure and function by selectively modifying specific amino acids [].

- Acylation Reactions: N'-(2-chloroacetyl)thiophene-2-carbohydrazide can undergo acylation with various acyl chlorides, leading to the formation of new derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.

- Hydrolysis: The chloroacetyl group can be hydrolyzed under basic or acidic conditions, yielding thiophene-2-carbohydrazide.

Research indicates that N'-(2-chloroacetyl)thiophene-2-carbohydrazide exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary investigations suggest potential anticancer properties, possibly through the inhibition of specific cellular pathways involved in tumor growth.

The synthesis of N'-(2-chloroacetyl)thiophene-2-carbohydrazide typically involves the following steps:

- Starting Materials: The synthesis begins with thiophene-2-carbohydrazide and chloroacetyl chloride.

- Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol, often under reflux conditions.

- Purification: After the reaction is complete, the product is purified by recrystallization from suitable solvents.

For example, one method involves adding chloroacetyl chloride to a solution of thiophene-2-carbohydrazide in the presence of a base like potassium carbonate to facilitate the reaction .

N'-(2-chloroacetyl)thiophene-2-carbohydrazide has several applications:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds.

Studies on N'-(2-chloroacetyl)thiophene-2-carbohydrazide's interactions with biological systems have revealed:

- Mechanism of Action: The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Synergistic Effects: When combined with other antimicrobial agents, it may enhance efficacy against resistant strains of bacteria.

N'-(2-chloroacetyl)thiophene-2-carbohydrazide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N'-(2-chloroacetyl)naphthalene-2-carbohydrazide | C13H10ClN3O | Contains naphthalene instead of thiophene | Antimicrobial |

| 6-Chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide | C11H8Cl2N2O2S | Contains benzothiophene; more complex structure | Antimicrobial and analgesic |

| N'-(4-chlorophenoxy)acetylthiophene-2-carbohydrazide | C12H10ClN3O3 | Contains phenoxy group; different substitution pattern | Antimicrobial |

Uniqueness of N'-(2-chloroacetyl)thiophene-2-carbohydrazide

The uniqueness of N'-(2-chloroacetyl)thiophene-2-carbohydrazide lies in its specific combination of the thiophene ring and the chloroacetyl group, which confers distinct reactivity and biological properties not found in similar compounds. This specificity may lead to unique mechanisms of action and potential therapeutic uses that are still under investigation.